2-(4,7-dichloro-1H-indol-3-yl)acetic acid basic properties
2-(4,7-dichloro-1H-indol-3-yl)acetic acid basic properties
An In-depth Technical Guide to 2-(4,7-dichloro-1H-indol-3-yl)acetic acid
Introduction
2-(4,7-dichloro-1H-indol-3-yl)acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), the primary and most abundant auxin in plants. The introduction of chlorine atoms to the indole ring is known to significantly modify the biological activity and metabolic stability of the parent hormone. While specific data for the 4,7-dichloro isomer is limited in publicly accessible literature, its structural analogy to other potent chlorinated auxins, such as 4-chloro-IAA and 5,6-dichloro-IAA, suggests its potential significance in agrochemical research and plant physiology studies.
This guide provides a comprehensive overview of the known and projected properties of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, a proposed synthetic strategy, postulated biological activity, and robust analytical methodologies based on established principles for related compounds.
Compound Identification and Physicochemical Properties
Precise identification is critical for any experimental work. This section details the structural and chemical identifiers for 2-(4,7-dichloro-1H-indol-3-yl)acetic acid.
Chemical Structure and Identifiers
A critical point of clarification is the Chemical Abstracts Service (CAS) number. While some commercial suppliers associate CAS No. 98640-00-7 with the 4,7-dichloro isomer, other chemical databases and suppliers link this number to the 5,6-dichloro isomer.[1][2] This discrepancy necessitates that researchers independently verify the structure of any material obtained using this CAS number through the analytical methods described in Section 4.0.
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IUPAC Name: 2-(4,7-dichloro-1H-indol-3-yl)acetic acid
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Molecular Formula: C₁₀H₇Cl₂NO₂[3]
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Molecular Weight: 244.07 g/mol [3]
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Canonical SMILES: C1=C2C(=CC(=C1Cl)Cl)NC=C2CC(=O)O[3]
Physicochemical Data
Experimentally determined data for this specific isomer are not widely available. The following table summarizes known computed data and physical properties inferred from closely related analogs, such as other dichloro-IAA isomers.
| Property | Value | Source & Notes |
| Appearance | White to pale yellow crystalline powder | Inferred from analogous compounds like 5,6-Dichloro-3-indoleacetic acid.[4] |
| Melting Point | Data not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | Typical for indole-acetic acid derivatives. |
| LogP (Partition Coeff.) | 3.10 | Computed value, indicating moderate lipophilicity.[3] |
| Polar Surface Area | 53.09 Ų | Computed value.[3] |
| Chemical Stability | May be altered by light. | A common characteristic of indole compounds.[4] Should be stored in dark containers. Likely stable under standard laboratory conditions. |
Synthesis and Purification Strategy
While a specific, peer-reviewed synthesis protocol for 2-(4,7-dichloro-1H-indol-3-yl)acetic acid is not readily found, a logical synthetic route can be proposed based on established indole synthesis methodologies, such as the Fischer indole synthesis, and procedures for related halogenated IAAs.[5]
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available dichlorinated aniline or nitrotoluene derivative. The Fischer indole synthesis is a robust and common method for creating the indole core.
Caption: Proposed synthetic workflow for 2-(4,7-dichloro-1H-indol-3-yl)acetic acid.
General Experimental Protocol (Exemplary)
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Hydrazine Formation: Convert 2,5-dichloroaniline to its corresponding diazonium salt using sodium nitrite and hydrochloric acid at 0-5 °C. Reduce the resulting salt in situ with a reducing agent like tin(II) chloride to yield 2,5-dichlorophenylhydrazine.
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Fischer Indole Synthesis: Condense the 2,5-dichlorophenylhydrazine with a suitable keto-ester equivalent, such as ethyl 4,4-diethoxybutanoate, in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) with heating. This reaction forms the indole ring and yields ethyl 2-(4,7-dichloro-1H-indol-3-yl)acetate. The regiochemistry is directed by the starting hydrazine.
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Saponification: Hydrolyze the resulting ester using a base like sodium hydroxide or potassium hydroxide in an alcohol/water mixture.
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Acidification and Isolation: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3. The carboxylic acid product will precipitate.
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Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Postulated Biological Activity: A Potent Auxin Analog
Direct bioactivity data for the 4,7-dichloro isomer are scarce. However, extensive research on other chlorinated IAAs provides a strong basis for postulating its mechanism of action.[6] 4-Cl-IAA is a naturally occurring plant hormone found in certain legumes, and it exhibits exceptionally high activity compared to the parent IAA.[6] This enhanced activity is often attributed to its increased resistance to metabolic degradation by peroxidases.[6]
Mechanism of Action
It is highly probable that 2-(4,7-dichloro-1H-indol-3-yl)acetic acid functions as a potent synthetic auxin. The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.
Caption: Postulated auxin signaling pathway for 2-(4,7-dichloro-1H-indol-3-yl)acetic acid.
Causality of the Pathway:
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Binding: The compound, acting as an auxin mimic, binds to the TIR1/AFB F-box protein, stabilizing its interaction with an Aux/IAA repressor protein.
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Ubiquitination: This binding event recruits the Aux/IAA protein to the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its polyubiquitination.
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Degradation: The ubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.
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Gene Expression: The degradation of the Aux/IAA repressor releases the Auxin Response Factor (ARF) transcription factors, which can then bind to promoter regions and activate the expression of auxin-responsive genes, ultimately leading to physiological responses like cell elongation, division, and differentiation.
Given the high activity of other dichloro-IAAs, it is plausible that the 4,7-dichloro isomer could be a valuable tool for studying plant development or as an active ingredient in rooting compounds or herbicides.[7]
Recommended Analytical and Quality Control Protocols
To ensure the identity, purity, and concentration of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid in experimental settings, robust analytical methods are required. The following protocols are exemplary and based on established methods for IAA and its derivatives.[8][9][10][11][12]
High-Performance Liquid Chromatography (HPLC)
This protocol provides a baseline for purity assessment and quantification. Indole compounds are well-suited for UV and fluorescence detection.[10][11]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid.
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Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Gradient Program (Exemplary):
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0-2 min: 20% B
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2-15 min: Linear gradient from 20% to 95% B
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15-18 min: Hold at 95% B
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18-19 min: Linear gradient from 95% to 20% B
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19-25 min: Hold at 20% B (re-equilibration)
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Detection:
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UV/Vis (DAD/PDA): Monitor at ~280 nm.
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Fluorescence (FLD): Excitation at ~280 nm, Emission at ~350 nm. Fluorescence detection offers higher sensitivity and specificity for indole compounds.[11]
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Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL for stock). Filter through a 0.22 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation.
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Solvent: DMSO-d₆ or Acetone-d₆.
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¹H NMR (Expected Features):
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Indole NH: A broad singlet, typically downfield (>10 ppm).
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Aromatic Protons: Three protons on the indole ring system. The protons at C2, C5, and C6 will show distinct chemical shifts and coupling patterns (doublets and a triplet or doublet of doublets) characteristic of the 1,2,3,4,7-pentasubstituted benzene ring.
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Methylene Protons (-CH₂-): A singlet around 3.5-4.0 ppm.
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Carboxylic Acid Proton (-COOH): A very broad singlet, which may be exchangeable with water in the solvent.
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¹³C NMR (Expected Features):
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Carbonyl Carbon: A signal around 170-175 ppm.
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Indole Carbons: Eight distinct signals for the indole core, with the C4 and C7 carbons directly attached to chlorine showing characteristic shifts.
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Methylene Carbon: A signal around 30-35 ppm.
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Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition.
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Ionization Technique: Electrospray Ionization (ESI) is suitable, in either positive or negative mode.
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Expected Ions:
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Negative Mode [M-H]⁻: m/z 241.9779
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Positive Mode [M+H]⁺: m/z 243.9935
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Isotopic Pattern: A key confirmatory feature for a molecule with two chlorine atoms is the isotopic signature. The spectrum should display a characteristic cluster of peaks for the molecular ion:
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M peak (containing ²³⁵Cl): Relative abundance ~100%
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M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Relative abundance ~65%
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M+4 peak (containing two ³⁷Cl): Relative abundance ~10%
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4,7-dichloro-1H-indol-3-yl)acetic acid is not widely available, prudent laboratory practices for handling potent, biologically active, powdered organic compounds should be followed. The guidelines below are based on SDS information for related indole-3-acetic acid compounds.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
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Body Protection: Wear a laboratory coat.
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Handling:
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Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry, and dark place to prevent degradation.[4]
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Store away from strong oxidizing agents.
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Disposal:
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Dispose of contents and container in accordance with local, regional, and national regulations.
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References
- (Time in Pacific County, US was not used as a reference).
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Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]
- EvitaChem. (n.d.). 2-(4,7-dichloro-1H-indol-3-yl)acetic acid. Retrieved from EvitaChem website.
- FUJIFILM Wako Chemicals. (2023). Safety Data Sheet: 5,6-Dichloro-3-indoleacetic Acid. (Note: This SDS uses CAS 98640-00-7 but names the 5,6-dichloro isomer).
- Katayama, M., Thiruvikraman, S. V., & Marumo, S. (1987). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Journal of Pesticide Science, 12(3), 527-533. (Note: A more accessible version of this work is cited as Ref 2).
- Lehmann, T., & Lurtz, V. (1995). Catabolism of Indole-3-Acetic Acid and 4- and 5-Chloroindole-3-Acetic Acid in Bradyrhizobium japonicum. Applied and Environmental Microbiology, 61(10), 3460-3465.
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Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. ResearchGate. [Link]
- Plimmer, J. R., et al. (Eds.). (2003). Encyclopedia of Agrochemicals. John Wiley & Sons. (Note: A direct URL is not available, but the text snippet links CAS 98640-00-7 to potent auxin activity).
- Scribd. (n.d.). Raman Handheld Library Substance List. Retrieved from Scribd.
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Oxford Academic. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry. [Link]
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Katayama, M. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. PubMed. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
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Park, W. J., et al. (2005). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 48(3), 265-270. [Link]
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Szkop, M., & Bielawski, W. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
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Datta, A., & Kumar, G. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3230. [Link]
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